
D-Alanine-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanine-15N is a stable isotope-labeled compound where the nitrogen atom is replaced with the isotope nitrogen-15. The molecular formula of this compound is CH3CH(15NH2)CO2H, and it has a molecular weight of 90.09 g/mol . This compound is used extensively in scientific research due to its unique properties, particularly in studies involving nitrogen metabolism and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Alanine-15N can be synthesized through various methods, including microbial fermentation and chemical synthesis. One common method involves the incorporation of nitrogen-15 into D-alanine through microbial fermentation using nitrogen-15 labeled substrates . Another method involves the chemical reductive amination of ketonic acids with nitrogen-15 labeled nitrite under ambient conditions driven by renewable electricity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microbial fermentation processes. These processes are optimized to maximize the incorporation of nitrogen-15 into the amino acid. The fermentation is followed by purification steps to isolate the labeled D-alanine .
Chemical Reactions Analysis
Types of Reactions
D-Alanine-15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding keto acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Produces keto acids.
Reduction: Forms amino alcohols.
Substitution: Results in various substituted derivatives of this compound.
Scientific Research Applications
D-Alanine-15N has a wide range of applications in scientific research:
Chemistry: Used in studies involving nitrogen metabolism and isotope labeling.
Biology: Helps in tracing nitrogen uptake and metabolism in microbial and plant systems.
Medicine: Utilized in metabolic studies and drug development.
Industry: Employed in the production of labeled compounds for research and development.
Mechanism of Action
D-Alanine-15N exerts its effects by incorporating into metabolic pathways involving nitrogen. It is particularly useful in tracing nitrogen metabolism due to the stable isotope nitrogen-15. The compound is incorporated into proteins and other nitrogen-containing molecules, allowing researchers to study the pathways and mechanisms of nitrogen utilization .
Comparison with Similar Compounds
Similar Compounds
L-Alanine-15N: Similar in structure but differs in the configuration of the amino acid.
DL-Alanine-15N: A racemic mixture of D- and L-alanine labeled with nitrogen-15.
D-Alanine-13C3: Labeled with carbon-13 instead of nitrogen-15.
Uniqueness
D-Alanine-15N is unique due to its specific labeling with nitrogen-15, which makes it particularly useful in studies involving nitrogen metabolism. Its stable isotope labeling allows for precise tracing and analysis in various biological and chemical systems .
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
90.09 g/mol |
IUPAC Name |
(2R)-2-(15N)azanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i4+1 |
InChI Key |
QNAYBMKLOCPYGJ-GNVKNKTISA-N |
Isomeric SMILES |
C[C@H](C(=O)O)[15NH2] |
Canonical SMILES |
CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
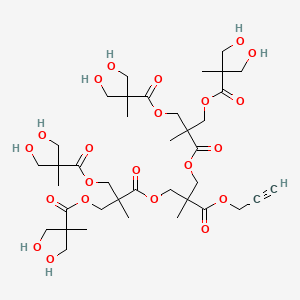

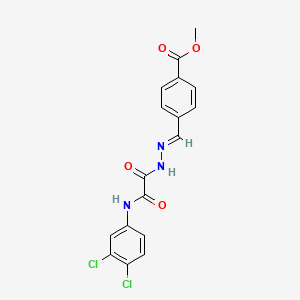
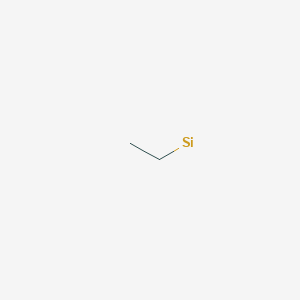
![6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055437.png)


![N-(2-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12055446.png)
![N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride](/img/structure/B12055453.png)
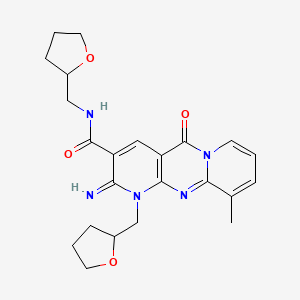
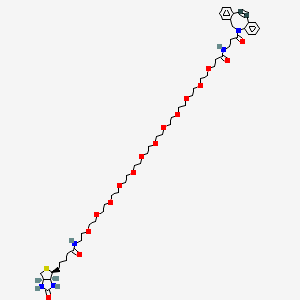
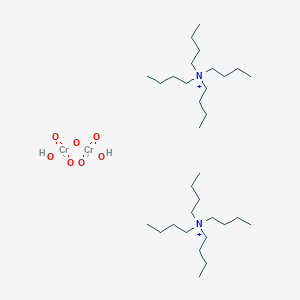
![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)
